molecular formula C₂₀H₃₃N₃O₇ B1140146 N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester CAS No. 84642-33-1

N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester

Cat. No.: B1140146
CAS No.: 84642-33-1
M. Wt: 427.49
InChI Key:
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Description

N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester is a chemical compound that has gained significant attention in various fields of research. It is a derivative of the amino acid leucine and is commonly used as a coupling agent in peptide synthesis. The compound is known for its role in facilitating the formation of peptide bonds, making it a valuable tool in the synthesis of peptides and proteins.

Scientific Research Applications

N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester has a wide range of applications in scientific research:

    Chemistry: It is used as a coupling agent in peptide synthesis, enabling the formation of peptide bonds between amino acids.

    Biology: The compound is used in the synthesis of peptides and proteins for various biological studies, including enzyme-substrate interactions and protein-protein interactions.

    Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of synthetic peptides and proteins for industrial applications, including the development of biomaterials and biocatalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester typically involves the reaction of N-Boc-L-valine and L-leucine with N-Hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions. The resulting product is then purified using techniques such as column chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process.

Chemical Reactions Analysis

Types of Reactions

N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester primarily undergoes substitution reactions, particularly nucleophilic substitution. This is due to the presence of the N-Hydroxysuccinimide ester group, which is highly reactive towards nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include amines, which act as nucleophiles to form peptide bonds. The reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from reactions involving this compound are peptides and proteins. The compound facilitates the formation of peptide bonds between amino acids, resulting in the synthesis of longer peptide chains and proteins.

Mechanism of Action

The mechanism of action of N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester involves the activation of the carboxyl group of the amino acid, making it more reactive towards nucleophiles. The N-Hydroxysuccinimide ester group acts as a leaving group, facilitating the formation of a peptide bond between the amino acids. The molecular targets and pathways involved in this process include the activation of the carboxyl group and the nucleophilic attack by the amine group of the incoming amino acid.

Comparison with Similar Compounds

N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester can be compared with other similar compounds used in peptide synthesis, such as:

    N-Boc-L-valinyl-L-alaninyl N-Hydroxysuccinimide Ester: Similar in structure but with alanine instead of leucine.

    N-Boc-L-valinyl-L-phenylalaninyl N-Hydroxysuccinimide Ester: Contains phenylalanine instead of leucine.

    N-Boc-L-valinyl-L-isoleucinyl N-Hydroxysuccinimide Ester: Contains isoleucine instead of leucine.

The uniqueness of this compound lies in its specific structure, which provides optimal reactivity and stability for peptide synthesis. Its use of leucine, a branched-chain amino acid, contributes to its effectiveness in forming stable peptide bonds.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O7/c1-11(2)10-13(18(27)30-23-14(24)8-9-15(23)25)21-17(26)16(12(3)4)22-19(28)29-20(5,6)7/h11-13,16H,8-10H2,1-7H3,(H,21,26)(H,22,28)/t13?,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBQOJZFQOOYKN-VYIIXAMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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